molecular formula C15H16N2O2 B2580868 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile CAS No. 2411263-74-4

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile

Numéro de catalogue B2580868
Numéro CAS: 2411263-74-4
Poids moléculaire: 256.305
Clé InChI: DCGWJRQDXNJFND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential application in various fields. This compound is also known as OPC-14523 and is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.

Mécanisme D'action

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a potent and selective inhibitor of PDE10A. PDE10A is an enzyme that hydrolyzes cAMP and cGMP, two important intracellular signaling molecules. Inhibition of PDE10A by this compound leads to an increase in the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate motor function, reward, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Inhibition of PDE10A by this compound has been shown to improve motor function and cognitive performance in several animal models of neurological disorders. Additionally, this compound has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is its high selectivity for PDE10A. This compound has minimal off-target effects and does not interact with other PDE isoforms. Additionally, this compound has good pharmacokinetic properties and can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile. One of the most promising directions is the clinical evaluation of this compound in patients with neurological disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, there is a need for the development of more efficient synthesis methods for this compound, as well as the identification of novel analogs with improved pharmacokinetic properties and selectivity for PDE10A. Overall, the research on this compound holds significant promise for the treatment of neurological disorders and is an exciting area of research for the scientific community.

Méthodes De Synthèse

The synthesis of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile involves several steps. The first step involves the reaction of 4-bromobenzonitrile with 1-(2-hydroxyethyl)piperidine to form 4-(1-piperidinyl)benzonitrile. The second step involves the reaction of 4-(1-piperidinyl)benzonitrile with epichlorohydrin to form this compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Applications De Recherche Scientifique

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile has been extensively studied for its potential application in various fields. One of the most promising applications of this compound is in the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A is highly expressed in the striatum, a brain region that is involved in the regulation of motor function, reward, and cognition. Inhibition of PDE10A by this compound has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, leading to improved motor function and cognitive performance.

Propriétés

IUPAC Name

4-[1-(oxirane-2-carbonyl)piperidin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-17(8-6-13)15(18)14-10-19-14/h1-4,13-14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWJRQDXNJFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.